3-(2-Bromo-2-propenyl)benzoic acid
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Description
“3-(2-Bromo-2-propenyl)benzoic acid” is a chemical compound with the CAS Number: 732249-24-0 . It has a molecular weight of 241.08 . The IUPAC name for this compound is 3-(2-bromo-2-propenyl)benzoic acid .
Physical And Chemical Properties Analysis
The density of “3-(2-Bromo-2-propenyl)benzoic acid” is 1.512g/cm3 . It has a boiling point of 355.1ºC at 760 mmHg . The flash point is 168.6ºC .
Scientific Research Applications
Radiosynthesis Applications
- Synthesis and Radiosynthesis Studies : The compound 2-Bromo-phloretinic acid, related to 3-(2-Bromo-2-propenyl)benzoic acid, was prepared and used for the radiosynthesis of 2-radioiodophloretinic acid, demonstrating its potential in radiotracer development (Mertens, Boumon, & Steegmans, 2001).
Antiviral and Antimicrobial Research
- Antiviral Activity Research : A study synthesized derivatives including 5-Bromo-2-(6-bromo-4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzoic acid, showing distinct antiviral activity against Herpes simplex and vaccinia viruses, highlighting the potential of such compounds in antiviral research (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).
- Antimicrobial Studies : Research on 1-(5-bromo-2-hydroxyphenyl)-3-(4-bromophenyl)-propane-1, 3-dione and its metal complexes, derived from a related compound, showed moderate to excellent antimicrobial activity against various bacteria and fungi (Sampal, Thombre, Dipake, Rajbhoj, & Gaikwad, 2018).
Chemical Synthesis and Characterization
- Industrial Process Scale-Up : A study on 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a structurally similar compound, outlined a novel and practical process for its synthesis, emphasizing the importance of such compounds in the manufacturing of therapeutic agents (Zhang et al., 2022).
Biochemical Properties and Studies
- Bioanalytical Antioxidant Assays : Novel bromophenols synthesized from benzoic acids demonstrated powerful antioxidant activities, suggesting the potential of derivatives of 3-(2-Bromo-2-propenyl)benzoic acid in biochemical studies (Öztaşkın, Taslimi, Maraş, Gülçin, & Göksu, 2017).
- Determination and Solubility Analysis : The solubility properties of 3-bromo-2-methyl benzoic acid, a related compound, were studied, providing insights into the solubility behavior of similar compounds in various solvents (Gu, Yang, Hao, Xu, & Hu, 2020).
properties
IUPAC Name |
3-(2-bromoprop-2-enyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-7(11)5-8-3-2-4-9(6-8)10(12)13/h2-4,6H,1,5H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEFVZDLNPPIRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC(=CC=C1)C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641263 |
Source
|
Record name | 3-(2-Bromoprop-2-en-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromo-2-propenyl)benzoic acid | |
CAS RN |
732249-24-0 |
Source
|
Record name | 3-(2-Bromoprop-2-en-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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